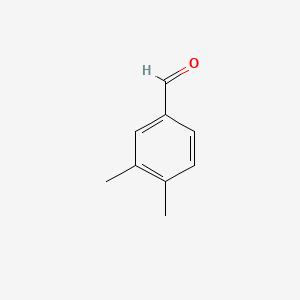

3,4-Dimethylbenzaldehyde

Overview

Description

3,4-Dimethylbenzaldehyde (CAS 5973-71-7, C₉H₁₀O) is an aromatic aldehyde with two methyl substituents at the 3- and 4-positions of the benzaldehyde ring. It is a colorless to yellowish liquid with a boiling point of 226°C and a density of 1.012 g/mL at 25°C . This compound is highly soluble in organic solvents like ethanol and ether but insoluble in water . Its synthesis primarily involves the Gattermann-Koch reaction, where o-xylene reacts with carbon monoxide (CO) and aluminum chloride (AlCl₃) under mild conditions (0.7 MPa pressure, 0°C), achieving yields up to 78–82% . Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Oxidation of 3,4-Dimethylbenzyl Chloride:

Starting Material: 3,4-Dimethylbenzyl chloride.

Reagents: Sodium nitrate (NaNO3) and acetic acid (AcOH).

Catalyst: Polyethylene glycol (PEG-600).

Conditions: Aqueous media.

Yield: 82.3%.

-

Grignard Reaction:

Starting Material: 4-Bromo-o-xylene.

Reagents: Magnesium turnings, N,N-dimethylformamide (DMF).

Initiator: Iodine.

Solvent: Tetrahydrofuran (THF).

Industrial Production Methods:

-

Indirect Electrooxidation Method:

Starting Material: 1,2,4-Trimethylbenzene.

Conditions: Electrooxidation in the presence of a suitable catalyst.

-

Carbonylation Method:

Starting Material: Ortho-xylene.

Reagents: Carbon monoxide (CO), hydrochloric acid (HCl).

Catalyst: Lewis acid.

Conditions: Low temperature (-10 to 0°C).

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Hydroxyl radicals (OH).

Conditions: Gas-phase reaction.

Products: Various oxidative degradation products.

-

Reduction:

Reagents: Common reducing agents like sodium borohydride (NaBH4).

Conditions: Mild conditions.

Products: Corresponding alcohols.

-

Substitution:

Reagents: Halogenating agents like bromine (Br2).

Conditions: Room temperature.

Products: Halogenated derivatives.

Scientific Research Applications

Fragrance and Flavor Industry

3,4-Dimethylbenzaldehyde is primarily used as a raw material in the production of fragrances and flavoring agents. Its almond-like scent makes it a popular choice in perfumery and food flavoring applications .

Resin Additives

This compound serves as an additive in resin formulations, enhancing the properties of polymers. It is particularly valued for its ability to improve the transparency and durability of resin products .

Pigment Production

In the pigment industry, this compound is used as a precursor for synthesizing various colorants. Its chemical structure allows for modifications that yield vibrant pigments suitable for paints and coatings .

Pesticides

Research indicates that this compound exhibits potential as an agricultural intermediate in pesticide formulations. Its derivatives have shown efficacy against various pests, suggesting a role in integrated pest management strategies .

Synthesis Studies

A significant body of research focuses on the synthesis of this compound from o-xylene using carbon monoxide and aluminum chloride under mild conditions. This method has been optimized to yield approximately 78% under specific reaction parameters (temperature and pressure) without the need for hazardous solvents .

Vibrational Spectroscopy

Studies employing vibrational spectroscopy have investigated the structural properties of this compound using advanced computational methods. These analyses provide insights into its molecular vibrations and interactions, contributing to a deeper understanding of its chemical behavior .

Case Studies

Mechanism of Action

Oxidative Degradation:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Dimethylbenzaldehyde

- Structure : Methyl groups at 2- and 4-positions.

- Physical Properties : Lower melting point (-9°C) compared to the 3,4-isomer, with a CAS number of 15764-16-6 .

- Synthesis : Produced via similar Gattermann-Koch methods but with different regioselectivity.

- Applications : Less commonly used in polymer additives but relevant in organic synthesis.

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

- Structure : Methoxy (-OCH₃) groups replace methyl groups (CAS 120-14-9).

- Reactivity : Methoxy groups are electron-donating, enhancing electrophilic substitution compared to methyl groups .

- Applications: Pharmaceutical intermediate (e.g., verapamil synthesis) and flavoring agent (FEMA No. 3109) .

4-Hydroxybenzaldehyde

- Structure : Hydroxyl (-OH) group at the para position.

- Polarity : Higher water solubility due to the hydroxyl group, contrasting with the hydrophobic 3,4-dimethyl derivative .

- Applications : Antioxidant and antimicrobial agent in pharmaceuticals .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Key Differences

Reactivity :

- This compound exhibits steric hindrance due to adjacent methyl groups, reducing electrophilic substitution rates compared to 3,4-dimethoxy derivatives .

- Veratraldehyde (3,4-dimethoxy) undergoes faster oxidation due to electron-donating methoxy groups .

Thermodynamics :

- Sorbitol acetalation with this compound is exothermic (ΔH < 0), favoring low-temperature synthesis (300–1000 K) .

Market Trends :

- The global market for this compound is projected to grow at 4.79% CAGR (2023–2029), driven by polymer additive demand .

- Veratraldehyde’s market is niche, focused on pharmaceutical applications .

Environmental Impact :

- This compound is identified as a polypropylene additive leachate, interfering with bioassays due to UV absorption .

Biological Activity

3,4-Dimethylbenzaldehyde (DMBA), a derivative of benzaldehyde, is a compound with significant biological activity. It is characterized by its aromatic structure and two methyl groups attached to the benzene ring. This article explores the biological properties, mechanisms of action, and potential applications of DMBA based on diverse research findings.

- Molecular Formula : C9H10O

- Molecular Weight : 150.18 g/mol

- CAS Number : 620-14-4

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities supported by case studies and research findings.

Antimicrobial Activity

Research indicates that DMBA possesses notable antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, suggesting that DMBA can effectively inhibit bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 2.0 |

Anti-inflammatory Properties

DMBA has been studied for its anti-inflammatory effects. In vitro experiments showed that DMBA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of DMBA. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated that DMBA induced apoptosis in these cells through the activation of the caspase pathway.

Case Study: Apoptosis Induction

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of DMBA (10 µM to 50 µM). The study found:

- Cell Viability : Decreased significantly with increasing concentrations of DMBA.

- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating apoptosis.

The biological activity of DMBA can be attributed to its ability to interact with cellular pathways. Specifically, it is believed to modulate oxidative stress responses and influence gene expression related to apoptosis and inflammation.

Oxidative Stress Modulation

DMBA has been shown to increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells. This mechanism contributes to its apoptotic effects.

Safety and Toxicity

While DMBA exhibits promising biological activities, safety assessments are crucial. Toxicological studies suggest that high doses may lead to cytotoxic effects in non-target cells. Therefore, further research is essential to establish safe dosage levels for potential therapeutic applications.

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 3,4-Dimethylbenzaldehyde (3,4-DMB), and how is reaction efficiency quantified?

3,4-DMB is synthesized via OH radical-initiated oxidation of trimethylbenzene, with a reaction rate coefficient of cm³ molecule⁻¹ s⁻¹ . Efficiency is typically measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify yield and purity. Researchers should monitor byproducts like dimethylbenzene derivatives using mass spectrometry (MS) to ensure reaction specificity .

Q. What spectroscopic techniques are used to characterize 3,4-DMB, and what key spectral markers should researchers prioritize?

Fourier-transform infrared (FT-IR) and Raman spectroscopy are standard for vibrational analysis. Key markers include the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹). Density Functional Theory (DFT) calculations validate spectral assignments by simulating vibrational modes . Nuclear magnetic resonance (NMR) is critical for confirming substituent positions (e.g., methyl groups at C3 and C4) via chemical shifts in H and C spectra .

Q. How should 3,4-DMB be stored and handled to ensure laboratory safety?

Store 3,4-DMB in airtight glass containers at room temperature, away from oxidizers. Use personal protective equipment (PPE) including N95 masks, nitrile gloves, and safety goggles due to its irritant properties. Avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How does 3,4-DMB function as an intermediate in catalytic processes, such as biofuel production?

In ZSM-5 zeolite-catalyzed conversion of furfural to gasoline-range hydrocarbons, 3,4-DMB forms via aldol condensation. Researchers should optimize catalyst acidity (via NH₃-TPD) and pore structure (via BET analysis) to enhance selectivity. Conflicting reports on yield may arise from competing pathways (e.g., decarbonylation); kinetic studies using time-resolved GC-MS are recommended .

Q. What computational strategies are employed to study 3,4-DMB’s reactivity in drug design or material science?

Molecular docking studies use 3,4-DMB as a ligand to probe binding affinities in enzyme active sites (e.g., hydrolases). DFT calculations predict electronic properties (HOMO-LUMO gaps) for applications in organic electronics. Discrepancies between computational and experimental results often stem from solvent effects or basis set limitations; implicit/explicit solvation models should be compared .

Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic performance of 3,4-DMB?

Contradictions may arise from differing experimental conditions (e.g., temperature, catalyst pretreatment). Systematic reproducibility studies should control for:

- Catalyst activation (e.g., calcination temperature)

- Substrate purity (validate via HPLC)

- Reaction atmosphere (inert vs. oxidative) Meta-analyses of published data using Arrhenius plots or sensitivity analysis can identify outlier methodologies .

Q. What role does 3,4-DMB play in microbiological assays, and how is its purity validated in such applications?

In indole reagent formulations (e.g., detection of Shigella), 3,4-DMB reacts with bacterial metabolites to form colored complexes. Purity is critical to avoid false positives; validate via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm. Contaminants like residual xylenes (<0.1%) must be minimized, as per GB 4789.5-2012 standards .

Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to vary reaction temperature, oxidizer concentration, and catalyst loading.

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for 3,4-DMB (CAS 5973-71-7) .

- Safety Protocols : Align with OSHA guidelines for aldehyde handling, including fume hood use and spill containment procedures.

Properties

IUPAC Name |

3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQJHLBMLVTHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041626 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5973-71-7 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.